molecular formula C8H7NO B2355184 3-(3-Pyridyl)-2-propyn-1-ol CAS No. 61266-33-9

3-(3-Pyridyl)-2-propyn-1-ol

Cat. No.: B2355184
CAS No.: 61266-33-9
M. Wt: 133.15
InChI Key: CJVLSQCXDBMEIU-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-2-propyn-1-ol is an organic compound featuring a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-2-propyn-1-ol typically involves the coupling of a pyridine derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, where a halogenated pyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Tosyl chloride or thionyl chloride for converting the hydroxyl group into a better leaving group, followed by nucleophiles like amines or thiols.

Major Products:

    Oxidation: 3-(3-Pyridyl)-2-propynal.

    Reduction: 3-(3-Pyridyl)-2-propen-1-ol or 3-(3-Pyridyl)-propyl alcohol.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3-Pyridyl)-2-propyn-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    3-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at a different position.

    3-(4-Pyridyl)-2-propyn-1-ol: Another positional isomer with the pyridine ring attached at the fourth position.

    2-(3-Pyridyl)-2-propyn-1-ol: A structural isomer with the hydroxyl group attached to the second carbon.

Uniqueness: 3-(3-Pyridyl)-2-propyn-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the hydroxyl group can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.

Properties

IUPAC Name

3-pyridin-3-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVLSQCXDBMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-bromopyridine (2.0 g, 12.6 mmol), propargyl alcohol (1.1 mL, 19 mmol), diisopropylethylamine (3.2 mL, 23 mmol), copper iodide (133 mg, 0.7 mmol) and tri-(t-butyl)phosphine (286 mg, 1.4 mmol) in degassed THF (10 mL) was treated with Pd(CH3CN)2Cl2 (181 mg, 0.7 mmol) at 25° C. under N2. After 18 h, the reaction mixture was filtered through celite, washed with ethyl acetate (2×100 mL), and concentrated in vacuo. Purification by flash chromatography (EtOAc) afforded the title compound (1.33 g, 80%) as a yellow oil. MS 134 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)2Cl2
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

25.8 g of 3-bromopyridine, 3.47 g of 10% palladium-activated carbon (Pd—C), 3.41 g of triphenyl phosphine, 56.4 g of potassium carbonate and 1.24 g of copper iodide were dissolved in 250 ml of 50% aqueous dimethoxyethane solution, followed by stirring at room temperature for 30 minutes. Then, 22.9 g of propargyl alcohol was added thereto, followed by heating at 80° C. for 16 hours under stirring. After cooling, the insolubles were removed, the dimethoxyethane was distilled off in vacuo. Thereafter, the resultant mixture was acidified by adding hydrochloric acid and, after washing with toluene, the mixture was alkanized again with the addition of potassium carbonate, followed by extracting with ethyl acetate. The extract thus obtained was purified by column chromatography to obtain 19.6 g (90%) of 1-(3-pyridyl)-1-propyn-3-ol. Then, 19.6 g of the 1-(3-pyridyl)-1-propyn-3-ol obtained above and 72 mg of 4-dimethylamino pyridine were dissolved in 150 ml of tetrahydrofuran and 14.8 g of diketene was added thereto at 0° C., followed by stirring at room temperature for 2 hours. After the solvent was distilled off in vacuo, the resultant product was extracted with ethyl acetate to obtain 3-(3-pyridyl)-2-propynyl ester. Then, this compound was dissolved, without purification, in 500 ml of tetrahydrofuran, followed by blowing gaseous ammonia thereto at 0° C. for 4 hours. After allowing to stand at room temperature for 3 days, the solvent was distilled off in vacuo and the residue was purified with Florisil (magnesium silicate manufactured by Florisine to obtain the target compound in an amount of 22.2 g (73%).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.47 g
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
3.41 g
Type
catalyst
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-bromopyridine (6.25 ml), propargyl alcohol (4.9 ml), bis(triphenylphosphine)palladium(II) chloride (0.45 g) and copper iodide (125 mg) in triethylamine (100 ml) was stirred under reflux for 1.5 hours. After being cooled at room temperature, the reaction mixture was filtered and the insoluble material on the filter was washed with ethyl acetate (about 200 ml). The filtrate and the washing were combined and evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a mixed solvent of hexane and ethyl acetate as eluent. The fractions containing the objective compound were collected and evaporated under reduced pressure to give 3-(3-pyridyl)-2-propyn-1-ol (7.9 g) as brownish crystals.
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

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Synthesis routes and methods V

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